Cas no 2227697-14-3 ((1S)-3-amino-1-(3-cyclopropylphenyl)propan-1-ol)

(1S)-3-amino-1-(3-cyclopropylphenyl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- (1S)-3-amino-1-(3-cyclopropylphenyl)propan-1-ol
- EN300-1736568
- 2227697-14-3
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- インチ: 1S/C12H17NO/c13-7-6-12(14)11-3-1-2-10(8-11)9-4-5-9/h1-3,8-9,12,14H,4-7,13H2/t12-/m0/s1
- InChIKey: DQMSKAPKPIHAET-LBPRGKRZSA-N
- ほほえんだ: O[C@@H](CCN)C1=CC=CC(=C1)C1CC1
計算された属性
- せいみつぶんしりょう: 191.131014166g/mol
- どういたいしつりょう: 191.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
(1S)-3-amino-1-(3-cyclopropylphenyl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1736568-0.5g |
(1S)-3-amino-1-(3-cyclopropylphenyl)propan-1-ol |
2227697-14-3 | 0.5g |
$1660.0 | 2023-09-20 | ||
Enamine | EN300-1736568-0.25g |
(1S)-3-amino-1-(3-cyclopropylphenyl)propan-1-ol |
2227697-14-3 | 0.25g |
$1591.0 | 2023-09-20 | ||
Enamine | EN300-1736568-0.1g |
(1S)-3-amino-1-(3-cyclopropylphenyl)propan-1-ol |
2227697-14-3 | 0.1g |
$1521.0 | 2023-09-20 | ||
Enamine | EN300-1736568-2.5g |
(1S)-3-amino-1-(3-cyclopropylphenyl)propan-1-ol |
2227697-14-3 | 2.5g |
$3389.0 | 2023-09-20 | ||
Enamine | EN300-1736568-10.0g |
(1S)-3-amino-1-(3-cyclopropylphenyl)propan-1-ol |
2227697-14-3 | 10g |
$7435.0 | 2023-06-04 | ||
Enamine | EN300-1736568-5.0g |
(1S)-3-amino-1-(3-cyclopropylphenyl)propan-1-ol |
2227697-14-3 | 5g |
$5014.0 | 2023-06-04 | ||
Enamine | EN300-1736568-10g |
(1S)-3-amino-1-(3-cyclopropylphenyl)propan-1-ol |
2227697-14-3 | 10g |
$7435.0 | 2023-09-20 | ||
Enamine | EN300-1736568-1.0g |
(1S)-3-amino-1-(3-cyclopropylphenyl)propan-1-ol |
2227697-14-3 | 1g |
$1729.0 | 2023-06-04 | ||
Enamine | EN300-1736568-0.05g |
(1S)-3-amino-1-(3-cyclopropylphenyl)propan-1-ol |
2227697-14-3 | 0.05g |
$1452.0 | 2023-09-20 | ||
Enamine | EN300-1736568-1g |
(1S)-3-amino-1-(3-cyclopropylphenyl)propan-1-ol |
2227697-14-3 | 1g |
$1729.0 | 2023-09-20 |
(1S)-3-amino-1-(3-cyclopropylphenyl)propan-1-ol 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
(1S)-3-amino-1-(3-cyclopropylphenyl)propan-1-olに関する追加情報
Research Briefing on (1S)-3-amino-1-(3-cyclopropylphenyl)propan-1-ol (CAS: 2227697-14-3) in Chemical Biology and Pharmaceutical Applications
The compound (1S)-3-amino-1-(3-cyclopropylphenyl)propan-1-ol (CAS: 2227697-14-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This chiral amino alcohol derivative, characterized by its cyclopropylphenyl moiety, exhibits unique physicochemical properties that make it a promising candidate for drug development, particularly in targeting neurological and metabolic disorders.
Recent studies have focused on the synthesis and optimization of (1S)-3-amino-1-(3-cyclopropylphenyl)propan-1-ol, leveraging advanced asymmetric catalysis techniques to achieve high enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry demonstrated an efficient enzymatic resolution method, yielding the (1S)-enantiomer with >99% ee, which is critical for its biological activity. The compound's structural features suggest potential interactions with G-protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter regulation.
Pharmacological evaluations have revealed that (1S)-3-amino-1-(3-cyclopropylphenyl)propan-1-ol acts as a selective modulator of adrenergic receptors, showing preferential binding to β3-adrenergic receptors (Ki = 12.3 nM) in in vitro assays. This specificity positions it as a potential therapeutic agent for metabolic syndrome and obesity-related conditions. Molecular docking studies indicate that the cyclopropyl group plays a crucial role in receptor binding by occupying a hydrophobic pocket in the receptor's transmembrane domain.
In neuropharmacology applications, preliminary in vivo studies using rodent models have demonstrated the compound's ability to cross the blood-brain barrier with favorable pharmacokinetic properties (t1/2 = 4.2 h, Cmax = 1.8 μg/mL at 10 mg/kg oral dose). These findings, published in ACS Chemical Neuroscience (2024), suggest potential applications in neurodegenerative disorders, though further toxicological studies are required to establish safety profiles.
The pharmaceutical industry has shown growing interest in this compound, with two patent applications filed in 2023-2024 covering novel crystalline forms (Form A and B) with improved solubility and stability. These developments address previous formulation challenges and enhance the compound's druggability. Current research efforts are exploring its potential as a scaffold for developing next-generation antidepressants and anti-obesity drugs, with several derivatives already in preclinical evaluation.
Future research directions include comprehensive structure-activity relationship (SAR) studies to optimize receptor selectivity and mitigate potential off-target effects. The compound's versatility as a chiral building block for more complex drug molecules is also being investigated, particularly in the synthesis of fused heterocyclic systems with enhanced bioactivity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications in the coming years.
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